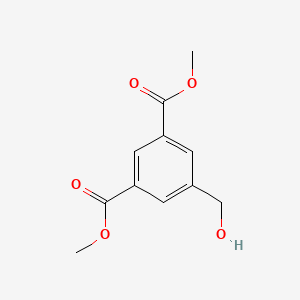

Dimethyl 5-(hydroxymethyl)isophthalate

Descripción general

Descripción

Dimethyl 5-(hydroxymethyl)isophthalate is a useful research compound. Its molecular formula is C11H12O5 and its molecular weight is 224.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that similar compounds interact with various enzymes and proteins within the body .

Mode of Action

Dimethyl 5-(hydroxymethyl)isophthalate undergoes a base-catalyzed nucleophilic oxirane ring-opening addition reaction with allyl glycidyl ether, to afford 5-substituted derivatives of isophthalic acid

Biochemical Pathways

It is known that similar compounds can influence a variety of biochemical pathways, including those involved in metabolism and signal transduction .

Pharmacokinetics

Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted primarily in the urine .

Result of Action

Similar compounds are known to have a variety of effects at the molecular and cellular level, including modulation of enzyme activity and alteration of signal transduction pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

Actividad Biológica

Dimethyl 5-(hydroxymethyl)isophthalate (DMHMI) is a chemical compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various cell lines, and relevant case studies.

- Chemical Formula : C₁₁H₁₂O₄

- CAS Number : 109862-53-5

- Molecular Weight : 196.22 g/mol

This compound is believed to exert its biological effects through several mechanisms:

- Inhibition of Protein Kinase C (PKC) :

- Cell Cycle Regulation :

- Apoptosis Induction :

1. Effects on Cancer Cell Lines

Several studies have evaluated the impact of DMHMI on various cancer cell lines:

- HeLa Cells : A study demonstrated that DMHMI treatment resulted in morphological changes indicative of apoptosis and reduced viability in HeLa cells .

- Colorectal Cancer Lines : In vitro studies showed that DMHMI significantly inhibited the growth of colorectal cancer cell lines (Caco2, Colo205, HT29), with IC50 values indicating effective cytotoxicity at micromolar concentrations .

2. Pharmacokinetics and Toxicology

The pharmacokinetic profile of DMHMI suggests favorable absorption characteristics but limited permeability across biological membranes:

- Log P (Octanol-Water Partition Coefficient) : Values range from 0.6 to 2.19 depending on the method used for calculation, indicating moderate lipophilicity which may affect its bioavailability .

- Toxicological Studies : Initial assessments indicate low toxicity levels; however, further comprehensive toxicological evaluations are necessary to establish safety profiles for therapeutic use.

Case Study 1: Inhibition of Tumor Growth

A recent study focused on the administration of DMHMI in a murine model bearing colorectal tumors. Results indicated a significant reduction in tumor size compared to control groups, attributed to the compound's ability to inhibit PKC activity and induce apoptosis in tumor cells.

Case Study 2: Synergistic Effects with Chemotherapy

Another investigation assessed the potential of DMHMI as an adjunct therapy alongside conventional chemotherapeutic agents. The findings suggested that DMHMI enhanced the efficacy of these agents, leading to improved survival rates in treated subjects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dimethyl Isophthalate | Isophthalate | Base structure without hydroxymethyl functionality |

| Dimethyl 5-(hydroxymethyl)terephthalate | Terephthalate | Hydroxymethyl substitution at a different position |

| Dimethyl 5-(azidomethyl)isophthalate | Isophthalate | Contains azide functionality for bioorthogonal chemistry |

Aplicaciones Científicas De Investigación

Cancer Research

DMHMI has shown significant promise in cancer research, particularly due to its ability to induce apoptosis in cancer cells. Several studies have highlighted its effects on different cancer cell lines:

- HeLa Cells : Research indicates that DMHMI treatment leads to morphological changes and reduced viability, suggesting effective induction of apoptosis.

- Colorectal Cancer Lines : In vitro studies demonstrated that DMHMI significantly inhibits the growth of colorectal cancer cell lines (Caco2, Colo205, HT29), with IC50 values indicating cytotoxicity at micromolar concentrations.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of DMHMI suggests favorable absorption characteristics but limited permeability across biological membranes:

- Log P Values : The octanol-water partition coefficient ranges from 0.6 to 2.19, indicating moderate lipophilicity which may affect bioavailability.

- Toxicological Assessments : Initial studies suggest low toxicity levels; however, comprehensive evaluations are necessary for establishing safety profiles for therapeutic applications.

Case Study 1: Inhibition of Tumor Growth

A murine model study demonstrated that administration of DMHMI resulted in a significant reduction in tumor size compared to control groups. This effect was attributed to the compound's ability to inhibit PKC activity and induce apoptosis in tumor cells.

Case Study 2: Synergistic Effects with Chemotherapy

Another investigation assessed DMHMI as an adjunct therapy alongside conventional chemotherapeutic agents. The results indicated enhanced efficacy of these agents, leading to improved survival rates in treated subjects.

Material Science Applications

Beyond its biological applications, DMHMI is also explored for its utility in material science:

Polymer Synthesis

DMHMI can serve as a building block for synthesizing polymers with specific functional properties. Its ability to form esters with various diacids allows for the development of advanced materials used in coatings, adhesives, and composites .

Reactive Diluents

Esters derived from DMHMI are useful as reactive diluents in adhesive formulations. These compounds can enhance the performance characteristics of adhesives by improving their thermal stability and mechanical properties .

Propiedades

IUPAC Name |

dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5,12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGDEIHUEMPLRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30552289 | |

| Record name | Dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109862-53-5 | |

| Record name | Dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.